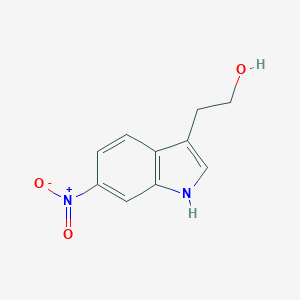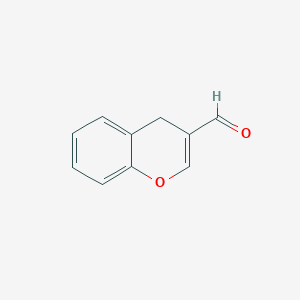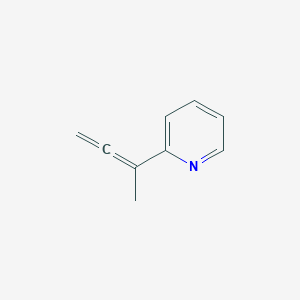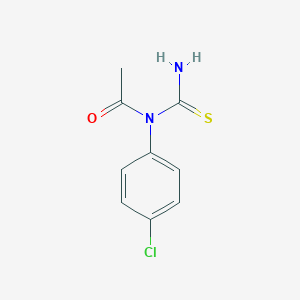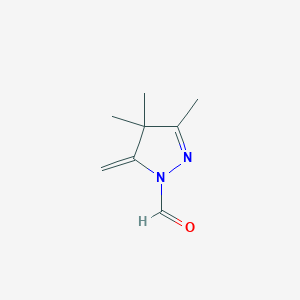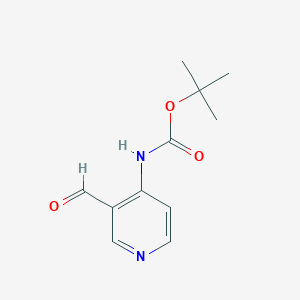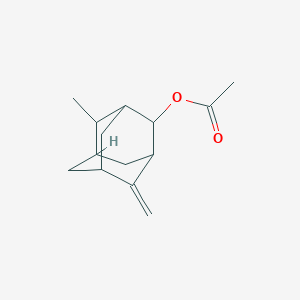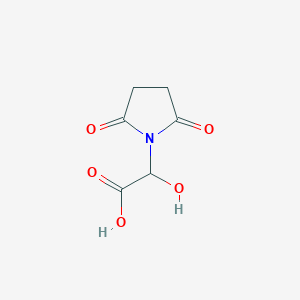![molecular formula C10H12O B040232 Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI) CAS No. 120663-38-9](/img/structure/B40232.png)
Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI) is a synthetic compound that has been studied extensively in scientific research. It is commonly referred to as TCO or TCO-Ac and is a bicyclic ketone that has a tricyclic framework. TCO has a unique structure that makes it a valuable tool in chemical research.
Mécanisme D'action
The mechanism of action of TCO is based on its ability to form covalent bonds with cysteine residues in proteins. This covalent bond formation can lead to changes in protein structure and function. TCO has also been shown to act as a fluorescent probe, allowing for visualization of protein dynamics and localization.
Effets Biochimiques Et Physiologiques
TCO has been shown to have minimal biochemical and physiological effects on cells and tissues. It is generally considered to be non-toxic and non-cytotoxic, making it a valuable tool for studying protein-ligand interactions in cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TCO in lab experiments include its ability to covalently bind to cysteine residues in proteins, its fluorescent properties, and its non-toxic nature. However, TCO has some limitations, including its relatively high cost and the need for specialized equipment to detect its fluorescence.
Orientations Futures
There are several future directions for TCO research. One potential direction is the development of new TCO derivatives with improved properties, such as increased fluorescence intensity or specificity for certain cysteine residues. Another potential direction is the use of TCO in drug discovery, where it could be used to identify new drug targets or to screen for potential drug candidates. Finally, TCO could be used in the development of new diagnostic tools for diseases such as cancer, where it could be used to detect specific protein biomarkers.
In conclusion, TCO is a valuable tool in scientific research due to its unique structure and ability to covalently bind to cysteine residues in proteins. Its use in lab experiments has led to important discoveries in protein-ligand interactions and protein function. While there are limitations to its use, the future directions for TCO research are promising and could lead to new discoveries in drug discovery and disease diagnosis.
Méthodes De Synthèse
The synthesis of TCO is a multistep process that involves the use of several reagents and catalysts. The most common method for synthesizing TCO is through the Diels-Alder reaction. This reaction involves the reaction of a diene and a dienophile to form a cyclic compound. TCO is synthesized using cyclopentadiene and maleic anhydride as the diene and dienophile, respectively. The resulting product is then subjected to a series of chemical reactions to produce TCO.
Applications De Recherche Scientifique
TCO has been used extensively in scientific research as a chemical probe to study protein-ligand interactions. It has been shown to bind covalently to cysteine residues in proteins, making it a valuable tool for studying protein function. TCO has also been used as a fluorescent probe to study protein dynamics and localization in cells.
Propriétés
Numéro CAS |
120663-38-9 |
|---|---|
Nom du produit |
Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI) |
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
1-(3-tricyclo[3.2.1.02,4]oct-6-enyl)ethanone |
InChI |
InChI=1S/C10H12O/c1-5(11)8-9-6-2-3-7(4-6)10(8)9/h2-3,6-10H,4H2,1H3 |
Clé InChI |
UFPFWHDXZKMONU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C2C1C3CC2C=C3 |
SMILES canonique |
CC(=O)C1C2C1C3CC2C=C3 |
Synonymes |
Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B40152.png)

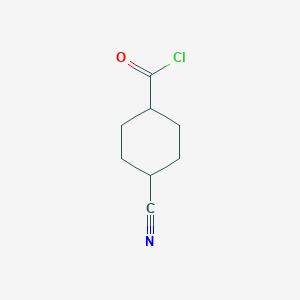
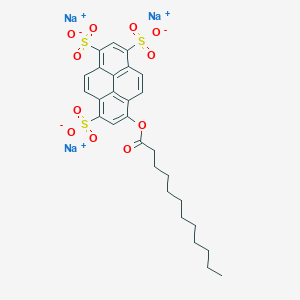
![(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B40164.png)

